molecular formula C16H24N2O2 B13326912 tert-Butyl (R)-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

tert-Butyl (R)-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B13326912
M. Wt: 276.37 g/mol
InChI Key: BQAWAGNYKPNIDJ-LLVKDONJSA-N
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Description

tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has a tert-butyl group, which is known for its steric hindrance properties, making it an interesting subject for various chemical reactions and applications.

Preparation Methods

The synthesis of tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the quinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the aminoethyl group: This step involves the alkylation of the quinoline core with an appropriate alkyl halide, followed by reduction to introduce the amino group.

    Protection of the amino group: The amino group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted side reactions.

    Final deprotection and purification: The Boc group is removed under acidic conditions to yield the final product.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydroquinoline derivatives.

    Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted quinoline derivatives.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Biological Studies: It is used in biological studies to investigate the mechanism of action of quinoline derivatives and their interactions with biological targets.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives, which are used in various chemical and pharmaceutical applications.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can modulate the activity of receptors by acting as an agonist or antagonist, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl (S)-2-(2-(®-1-aminoethyl)-4-fluorophenoxy)propylcarbamate: This compound has a similar tert-butyl group and aminoethyl group but differs in the core structure, which is a fluorophenoxypropylcarbamate.

    tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate N-oxide: This is an oxidized form of the original compound, where the nitrogen atom in the quinoline ring is oxidized to form an N-oxide.

    tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate derivatives: Various derivatives can be synthesized by modifying the aminoethyl group or the quinoline core, leading to compounds with different biological activities and properties.

The uniqueness of tert-Butyl ®-7-(1-aminoethyl)-3,4-dihydroquinoline-1(2H)-carboxylate lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl 7-[(1R)-1-aminoethyl]-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-11(17)13-8-7-12-6-5-9-18(14(12)10-13)15(19)20-16(2,3)4/h7-8,10-11H,5-6,9,17H2,1-4H3/t11-/m1/s1

InChI Key

BQAWAGNYKPNIDJ-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=CC2=C(CCCN2C(=O)OC(C)(C)C)C=C1)N

Canonical SMILES

CC(C1=CC2=C(CCCN2C(=O)OC(C)(C)C)C=C1)N

Origin of Product

United States

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